(5-Amino-4,6-dimethylpyridin-3-yl)methanol
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Overview
Description
(5-Amino-4,6-dimethylpyridin-3-yl)methanol is a chemical compound with the molecular formula C8H12N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an amino group at the 5th position, two methyl groups at the 4th and 6th positions, and a methanol group at the 3rd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-4,6-dimethylpyridin-3-yl)methanol can be achieved through various synthetic routes. One common method involves the reaction of 4,6-dimethyl-3-pyridinecarboxaldehyde with ammonia or an amine source under reducing conditions to introduce the amino group. The resulting intermediate is then subjected to further reduction to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through crystallization, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5-Amino-4,6-dimethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the amino or methanol positions .
Scientific Research Applications
(5-Amino-4,6-dimethylpyridin-3-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (5-Amino-4,6-dimethylpyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group and methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: Similar in structure but with a dimethylamino group at the 4th position.
2,6-Dimethylpyridine: Lacks the amino and methanol groups but has methyl groups at the 2nd and 6th positions.
3-Hydroxypyridine: Contains a hydroxyl group at the 3rd position but lacks the amino and methyl groups.
Uniqueness
(5-Amino-4,6-dimethylpyridin-3-yl)methanol is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-amino-4,6-dimethylpyridin-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-7(4-11)3-10-6(2)8(5)9/h3,11H,4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXSYJXBURHGHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1CO)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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